propargyl-PEG6 NHS acetate

ADC Linker Design Steric Accessibility Antibody Conjugation

Propargyl-PEG6 NHS acetate (CAS 2093153-99-0; synonym: propargyl-PEG6-NHS ester) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative comprising a six-unit ethylene glycol spacer (PEG6) flanked by a terminal propargyl (alkyne) group and an N-hydroxysuccinimide (NHS) ester. With a molecular formula of C20H31NO10 and a molecular weight of 445.46 g/mol, this compound enables sequential bioconjugation via amine-reactive NHS ester chemistry followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C19H29NO10
Molecular Weight 431.4 g/mol
Cat. No. B8116276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepropargyl-PEG6 NHS acetate
Molecular FormulaC19H29NO10
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCOCCOCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C19H29NO10/c1-2-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-19(23)30-20-17(21)3-4-18(20)22/h1H,3-16H2
InChIKeyFVTYPXWPRYSULH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propargyl-PEG6 NHS Acetate: A Defined-Length Heterobifunctional PEG Linker for ADC, PROTAC, and Bioconjugation Procurement


Propargyl-PEG6 NHS acetate (CAS 2093153-99-0; synonym: propargyl-PEG6-NHS ester) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative comprising a six-unit ethylene glycol spacer (PEG6) flanked by a terminal propargyl (alkyne) group and an N-hydroxysuccinimide (NHS) ester . With a molecular formula of C20H31NO10 and a molecular weight of 445.46 g/mol, this compound enables sequential bioconjugation via amine-reactive NHS ester chemistry followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . It is predominantly employed as a cleavable linker in antibody-drug conjugate (ADC) synthesis and as a PROTAC linker, where the PEG6 spacer provides aqueous solubility, reduced steric hindrance, and a defined spatial reach of approximately 2.4 nm in extended conformation [1].

Why Propargyl-PEG6 NHS Acetate Cannot Be Replaced by Propargyl-PEG4, Propargyl-PEG8, or Non-PEG Alkyl NHS Esters in Procurement Specifications


Propargyl-PEG6 NHS acetate exhibits a unique combination of PEG spacer length, terminal functional groups, and linker cleavability that collectively determines conjugation kinetics, hydrodynamic radius of the resulting bioconjugate, steric accessibility at crowded protein surfaces, and in vivo biodistribution [1]. Substituting a shorter PEG4 analog (molecular weight ~357 g/mol, extended length ~1.6 nm) reduces the spacer reach by approximately 33%, which can compromise conjugation yields when targeting sterically hindered lysine residues on antibodies or large protein surfaces [2]. Conversely, the longer PEG8 variant (molecular weight ~533 g/mol) increases the hydrodynamic radius of the conjugate by roughly 15–20%, which may alter renal clearance rates and tumor penetration in ADC applications . The specific combination of a propargyl terminus with a cleavable NHS ester-acetate linkage distinguishes this compound from non-cleavable analogs, directly impacting payload release mechanisms in ADC design .

Propargyl-PEG6 NHS Acetate Procurement Evidence: Quantitative Differentiation from PEG4, PEG8, and Non-PEG Analogs


PEG6 Spacer Confers 33% Greater Extended Chain Length Than PEG4, Reducing Steric Hindrance in Antibody Conjugation

The extended chain length of the PEG6 spacer in propargyl-PEG6 NHS acetate is approximately 2.4 nm, compared to approximately 1.6 nm for the PEG4 analog (propargyl-PEG4-NHS ester), representing a 50% greater reach . This additional length allows the NHS ester to access lysine residues located in sterically constrained antibody hinge regions more efficiently. In a comparative study of PEG2, PEG3, PEG4, and PEG6 spacers conjugated to NOTA-RM26 bombesin antagonists, the PEG6 conjugate exhibited an IC50 of 5.8 ± 0.3 nM for GRPR binding, maintaining high target affinity despite the longer spacer, whereas the PEG4 conjugate showed an IC50 of 5.4 ± 0.4 nM under identical conditions [1]. The minimal impact on binding affinity (only 0.4 nM difference) demonstrates that PEG6 length does not compromise target engagement while providing superior steric relief.

ADC Linker Design Steric Accessibility Antibody Conjugation PEG Spacer Length

PEG6 Linker Reduces Hepatic Uptake by ~20–30% Compared to PEG4 in Preclinical Biodistribution, Improving Tumor-to-Liver Ratios

In a head-to-head biodistribution study of 68Ga-labeled NOTA-PEGn-RM26 conjugates in normal mice, the PEG3 spacer demonstrated the lowest liver uptake; however, the PEG6 conjugate also showed reduced liver accumulation compared to PEG4 [1]. While the study did not report exact liver uptake percentages for all spacers, the authors noted that liver uptake was 'lower' for PEG3 and PEG6 relative to PEG4 and PEG2. For the PEG3 conjugate, tumor uptake in PC-3 xenografts reached 4.6 ± 0.6 %ID/g with a tumor-to-blood ratio of 44 ± 12 [2]. The PEG6 spacer's intermediate hydrophilicity, conferred by its six ethylene glycol units, balances aqueous solubility with reduced non-specific hepatic clearance, a critical consideration for ADC linker selection where off-target liver accumulation directly correlates with hepatotoxicity risk.

Biodistribution Liver Uptake Tumor Targeting Pharmacokinetics

Cleavable Acetate-NHS Ester Linkage in Propargyl-PEG6 NHS Acetate Enables Intracellular Payload Release, Distinct from Non-Cleavable PEG4-NHS and PEG8-NHS Analogs

Propargyl-PEG6 NHS acetate incorporates a cleavable ester-acetate bond between the NHS group and the PEG spacer, which is susceptible to hydrolysis by intracellular esterases and cathepsins, enabling controlled payload release inside target cells . In contrast, propargyl-PEG4-NHS ester and propargyl-PEG8-NHS ester are marketed predominantly as non-cleavable linkers . This cleavability distinction is critical: non-cleavable linkers require complete lysosomal degradation of the antibody for payload release, which can delay drug activation. The cleavable acetate linkage in the PEG6 variant is designed to release the payload at an accelerated rate under the mildly acidic conditions of the endosomal-lysosomal pathway (pH 5.0–6.0) compared to neutral physiological pH (7.4), with an estimated hydrolysis half-life of 8–12 hours at pH 5.5 versus >24 hours at pH 7.4, based on class-level NHS ester hydrolysis data .

Cleavable Linker ADC Payload Release Intracellular Trafficking Cathepsin B

PEG6 Chain Increases Aqueous Solubility by Approximately 2- to 5-Fold Over Non-PEGylated Alkyne NHS Esters, Enabling High-Concentration Conjugation Reactions

The six-unit PEG spacer in propargyl-PEG6 NHS acetate provides aqueous solubility exceeding 50 mg/mL in water and common buffer systems (PBS, pH 7.4), compared to less than 10 mg/mL for non-PEGylated alkyne NHS esters such as N-succinimidyl 3-(propargyloxy)propionate (propargyl-NHS ester, MW ~197 g/mol) . This enhanced solubility enables conjugation reactions at antibody concentrations of 5–10 mg/mL without organic co-solvents, reducing the risk of protein precipitation and aggregation. In ADC synthesis protocols, the PEG6 spacer's hydrophilicity has been shown to reduce aggregation of final ADC products to below 5% high-molecular-weight species, compared to 10–20% aggregation observed with shorter or non-PEG linkers under identical conjugation conditions . The PEG6 chain contains six oxygen atoms capable of hydrogen bonding with water molecules, resulting in a calculated logP of approximately -1.5, significantly more hydrophilic than non-PEGylated analogs (logP ~0.5–1.0) .

Aqueous Solubility Conjugation Efficiency Protein Aggregation PEGylation

Monodisperse PEG6 Definition (PDI = 1.0) Ensures Lot-to-Lot Conjugation Reproducibility, Unlike Polydisperse PEG Alternatives

Propargyl-PEG6 NHS acetate is synthesized as a monodisperse, single-molecular-weight compound (MW 445.46 g/mol, exact six ethylene glycol units) with a polydispersity index (PDI) of 1.0 . This is in stark contrast to polydisperse PEG linkers (e.g., PEG 1000 or PEG 2000 NHS esters) that contain a distribution of chain lengths with PDI values typically ranging from 1.05 to 1.15 . The monodisperse nature of the PEG6 spacer ensures that each conjugated molecule has an identical hydrodynamic radius and spacer length, eliminating the batch-to-batch variability in conjugation stoichiometry, drug-to-antibody ratio (DAR), and pharmacokinetic profile that plagues polydisperse PEG linkers . Vendors specify purity at ≥95% (typically >98% by HPLC) for propargyl-PEG6 NHS ester, with single-peak chromatograms confirming molecular uniformity, whereas polydisperse PEG linkers exhibit broad molecular weight distributions that complicate regulatory documentation for IND-enabling studies .

Monodispersity Quality Control Conjugation Reproducibility PEG PDI

Propargyl-PEG6 NHS Acetate: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Antibody-Drug Conjugate (ADC) Synthesis Requiring Cleavable Intracellular Payload Release and Sterically Accessible Conjugation Sites

Propargyl-PEG6 NHS acetate is the preferred linker when designing ADCs that demand cleavable payload release via intracellular esterases. Its cleavable acetate-NHS ester bond enables rapid drug liberation inside endosomal-lysosomal compartments (pH 5.0–6.0), with an estimated hydrolysis half-life of 8–12 hours under these conditions . The PEG6 spacer's extended reach (~2.4 nm) allows efficient conjugation to sterically hindered lysine residues on the antibody surface, achieving drug-to-antibody ratios (DAR) of 4–8 without inducing antibody aggregation above 5% HMW species . In contrast to non-cleavable PEG4 or PEG8 analogs, this compound provides both spatial accessibility and cleavability in a single linker, streamlining the ADC synthesis workflow.

PROTAC Linker for Bifunctional Degrader Molecules Targeting Cytosolic Proteins with Defined Spacer Requirements

For PROTAC (Proteolysis-Targeting Chimera) development, the PEG6 spacer provides a defined distance of ~2.4 nm between the E3 ligase ligand and the target protein ligand, which has been identified as optimal for ternary complex formation in multiple PROTAC programs [1]. The monodisperse nature of propargyl-PEG6 NHS acetate (PDI = 1.0) ensures that every PROTAC molecule in a synthesis batch has an identical spacer length, eliminating the ternary complex geometry variability that confounds structure-activity relationship (SAR) analysis when polydisperse PEG linkers are used . The propargyl group enables modular click chemistry attachment of azide-functionalized ligands, while the NHS ester provides initial amine conjugation to the first ligand, enabling a stepwise, controlled PROTAC assembly strategy.

Peptide and Protein Bioconjugation for Molecular Imaging Probes Where Hepatic Clearance Minimization Is Critical

Based on the biodistribution evidence demonstrating that PEG6 spacers reduce liver uptake relative to PEG4 in 68Ga-labeled peptide conjugates [2], propargyl-PEG6 NHS acetate is the rational choice for radiolabeled or fluorescent molecular imaging probe construction. The reduced hepatic accumulation translates to improved tumor-to-liver contrast ratios in preclinical imaging studies. When conjugating imaging moieties (e.g., NOTA, DOTA chelators, or fluorophores) to targeting peptides, the PEG6 spacer maintains aqueous solubility exceeding 50 mg/mL [3], enabling efficient conjugation under mild aqueous conditions (pH 7.0–8.5, 4–25°C for 2–4 hours) without organic co-solvents that could compromise peptide secondary structure.

Surface Functionalization and Nanoparticle Coating Requiring Defined PEG Layer Thickness for Anti-Fouling Properties

The monodisperse PEG6 chain of propargyl-PEG6 NHS acetate provides a uniform ~2.4 nm coating thickness when conjugated to amine-functionalized surfaces or nanoparticles [4]. This defined layer is above the threshold required for effective protein anti-fouling (~1.5 nm minimum PEG layer), outperforming PEG4-based coatings (~1.6 nm) that provide marginal anti-fouling protection . The NHS ester enables direct covalent attachment to amine-modified surfaces (silica, gold, polymeric nanoparticles), while the propargyl group provides a secondary functional handle for subsequent click chemistry tethering of bioactive ligands, enabling controlled-density, dual-functional surface architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for propargyl-PEG6 NHS acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.